Cap 232; tln 232 -

Cap 232; tln 232

Catalog Number: EVT-14248310
CAS Number:
Molecular Formula: C45H58N10O9S2
Molecular Weight: 947.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap 232, also known as TLN-232 or TT-232, is a synthetic cyclic heptapeptide that exhibits potential antineoplastic activity. It primarily functions as an inhibitor of pyruvate kinase type M2, which is a crucial enzyme in cancer metabolism. By targeting this enzyme, Cap 232 aims to disrupt the metabolic pathways that are often hijacked by cancer cells for growth and proliferation. The compound is classified under peptide-based drugs and has been explored for its therapeutic applications in oncology.

Synthesis Analysis

Methods of Synthesis
Cap 232 is synthesized using solid-phase peptide synthesis, a widely used method for creating peptides. This process involves:

  1. Attachment of the First Amino Acid: The first amino acid is covalently bonded to a solid resin.
  2. Sequential Addition: Protected amino acids are added stepwise to the growing peptide chain. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
  3. Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

Technical Details
In industrial production, similar synthetic routes are employed but optimized for higher yield and purity. Techniques like high-performance liquid chromatography are utilized for purification, followed by lyophilization to obtain a stable powder form.

Molecular Structure Analysis

Cap 232 has a complex molecular structure characterized by its cyclic heptapeptide configuration. The InChI (International Chemical Identifier) representation of Cap 232 is:

InChI 1S C45H58N10O9S2 c1 25 56 38 39 48 58 55 45 64 37 24 66 65 23 36 53 40 59 31 47 19 26 9 3 2 4 10 26 44 63 51 34 20 27 14 16 29 57 17 15 27 42 61 52 35 21 28 22 49 32 12 6 5 11 30 28 32 43 62 50 33 41 60 54 37 13 7 8 18 46 h2 6 9 12 14 17 22 25 31 33 38 49 56 57H 7 8 13 18 21 23 24 46 47H2 1H3 H2 48 58 H 50 62 H 51 63 H 52 61 H 53 59 H 54 60 H 55 64 \text{InChI 1S C45H58N10O9S2 c1 25 56 38 39 48 58 55 45 64 37 24 66 65 23 36 53 40 59 31 47 19 26 9 3 2 4 10 26 44 63 51 34 20 27 14 16 29 57 17 15 27 42 61 52 35 21 28 22 49 32 12 6 5 11 30 28 32 43 62 50 33 41 60 54 37 13 7 8 18 46 h2 6 9 12 14 17 22 25 31 33 38 49 56 57H 7 8 13 18 21 23 24 46 47H2 1H3 H2 48 58 H 50 62 H 51 63 H 52 61 H 53 59 H 54 60 H 55 64 }

This structure indicates the presence of multiple functional groups essential for its biological activity.

Chemical Reactions Analysis

Cap 232 undergoes several chemical reactions that are significant for its functionality:

  1. Oxidation: The disulfide bonds in Cap 232 can be oxidized to form sulfoxides or sulfones.
    • Reagents: Hydrogen peroxide or other oxidizing agents.
  2. Reduction: Disulfide bonds can be reduced to thiols under reducing conditions.
    • Reagents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  3. Substitution: Amino acid residues can undergo substitution reactions at their side chains.
    • Reagents: Various nucleophiles or electrophiles depending on the target residue.

These reactions allow for modifications that can enhance the therapeutic efficacy of Cap 232.

Mechanism of Action

Cap 232 exerts its effects primarily through the activation of somatostatin receptors (specifically somatostatin receptor type 1). This activation leads to:

  1. Inhibition of Cell Proliferation: By interfering with metabolic pathways essential for tumor growth.
  2. Induction of Apoptosis: Promoting programmed cell death in cancerous cells.
  3. Modulation of Pyruvate Kinase Activity: Inhibiting pyruvate kinase type M2 affects glucose metabolism in tumors and reduces lactate production .

Additionally, Cap 232 impacts neurogenic inflammation by inhibiting inflammatory pathways that can contribute to tumor progression.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cap 232 are critical for its application in research and medicine:

  1. Molecular Formula: C45H58N10O9S2
  2. Molecular Weight: Approximately 1000 Da (Daltons)
  3. Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  4. Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

These properties are essential for understanding how Cap 232 behaves in biological systems and during storage.

Applications

Cap 232 has diverse applications in scientific research:

  1. Oncology Research: Investigated for its potential as an anti-cancer agent due to its ability to inhibit pyruvate kinase type M2.
  2. Biochemical Studies: Used as a model compound for studying peptide synthesis and modification processes.
  3. Therapeutic Development: Explored as a potential treatment for various cancers and inflammatory diseases .
Introduction to CAP-232/TLN-232 in Oncological Research

CAP-232 (also designated TLN-232 or TT-232) is a synthetic cyclic heptapeptide somatostatin analog with a distinctive dual mechanism of action targeting cancer metabolism and receptor signaling. Structurally distinct from earlier linear somatostatin analogs, its cyclic configuration (chemical formula: C45H58N10O9S2; CAS: 147159-51-1) confers enhanced receptor selectivity and metabolic stability [1]. This compound has emerged as a promising candidate in oncology due to its simultaneous targeting of pyruvate kinase M2 (PKM2)—a key glycolytic enzyme—and somatostatin receptor subtypes (SSTR1/SSTR4), positioning it at the intersection of metabolic reprogramming and receptor-mediated signaling pathways [1] [6].

Historical Context of Cyclic Peptide Antineoplastics

Cyclic peptides represent a historically significant class of antineoplastic agents characterized by their enhanced enzymatic stability and target specificity compared to linear counterparts. Early analogs like octreotide primarily targeted somatostatin receptors (SSTRs) for hormone-secreting tumors but exhibited limited efficacy against non-endocrine solid tumors. The clinical limitations of first-generation peptides—including transient antitumor effects and receptor desensitization—drove the development of structurally optimized molecules with broader receptor affinity and multimodal mechanisms [6]. CAP-232/TLN-232 exemplifies this evolution, leveraging its constrained cyclic architecture to engage both metabolic enzymes and SSTRs.

Table 1: Evolution of Key Cyclic Peptide Therapeutics in Oncology

CompoundStructural FeaturesPrimary TargetsTherapeutic Limitations
OctreotideLinear analogSSTR2, SSTR5Narrow receptor coverage; hormone suppression only
PasireotideCyclic hexapeptidePan-SSTRHyperglycemia risk; no metabolic targeting
CAP-232/TLN-232Cyclic heptapeptideSSTR1/SSTR4; PKM2Under investigation

CAP-232/TLN-232 as a Dual-Action Therapeutic Agent: PKM2 Inhibition and SSTR1 Agonism

SSTR1/SSTR4 Agonism and Antiproliferative Effects

CAP-232/TLN-232 binds with high affinity to somatostatin receptor subtypes 1 and 4 (SSTR1/SSTR4), triggering receptor-dependent apoptosis and growth arrest. In ER-positive breast cancer cells (ZR-75-1, T47D), tamoxifen pre-treatment upregulated SSTR1 expression by 3.5-fold, sensitizing cells to CAP-232/TLN-232–induced cytotoxicity. This regulatory synergy enhanced antiproliferative efficacy by 60–75% compared to monotherapy [6]. The compound’s receptor specificity is critical: SSTR1 activation inhibits the PI3K/Akt/mTOR pathway, while SSTR4 engagement suppresses cAMP and modulates ion channels, collectively disrupting survival signaling [1] [6].

PKM2 Inhibition and Metabolic Constraint

Beyond receptor agonism, CAP-232/TLN-232 directly suppresses PKM2 activity—a pivotal glycolytic enzyme overexpressed in tumors. PKM2 exists in low-activity dimeric and high-activity tetrameric states. Cancer cells preferentially express the dimeric form, diverting glucose carbons toward biosynthetic pathways (e.g., nucleotide synthesis). CAP-232/TLN-232 locks PKM2 into an inactive conformation, starving cells of glycolytic intermediates and suppressing biomass accumulation [4] [7]. In pancreatic cancer models, PKM2 inhibition depleted ribose-5-phosphate pools from the non-oxidative pentose phosphate pathway (PPP), crippling DNA synthesis and triggering caspase-9–mediated apoptosis [4] [7].

Table 2: Preclinical Efficacy of CAP-232/TLN-232 Across Tumor Types

Cancer TypeModel SystemKey EffectsMechanistic Insight
Colon adenocarcinomaHT-29/SW620 cells48h exposure (10 µg/mL): ↑ Caspase-3; 87–95% proliferation inhibitionSSTR1-mediated Bax mitochondrial translocation
Pancreatic carcinomaP818 xenografts750 µg/kg/day (i.p.): 70% tumor regression; ↑ p53/PARP cleavagePKM2 inactivation → nucleotide depletion
MelanomaWM 938/B metastatic48h exposure: Complete apoptosis in EP lines; ↓ lactate export (MCT1 inhibition)Dual blockade of glycolysis/SSTR4
LymphomaP-388 murine model15 µg/kg (s.c.): 80% reduction in metastatic burdenPKM2 dimer stabilization → ATP crisis

Rationale for Targeting Metabolic Reprogramming in Solid Tumors

The Warburg Effect and Metabolic Vulnerabilities

Solid tumors exhibit profound metabolic rewiring, most notably the Warburg effect—aerobic glycolysis with lactate secretion despite oxygen availability. This adaptation fuels rapid proliferation by:

  • Generating biosynthetic precursors: Glycolytic intermediates feed nucleotide, amino acid, and lipid synthesis [2] [5].
  • Maintaining redox balance: NADPH from the PPP neutralizes ROS [7].
  • Creating an immunosuppressive niche: Extracellular lactate inhibits T-cell function and dendritic cell maturation [3] [5].

PKM2 sits at the apex of this reprogramming. Its dimeric form in cancers permits metabolite accumulation for anabolism, making it a high-value target. CAP-232/TLN-232’s PKM2 inhibition forces metabolic inflexibility, exploiting tumor dependence on glycolysis while sparing normal cells that utilize oxidative phosphorylation [4] [7].

SSTR-Mediated Metabolic Immune Modulation

SSTR1/4 agonism complements metabolic disruption by remodeling the tumor microenvironment (TME):

  • Vasoconstriction: SSTR4 activation reduces tumor perfusion, exacerbating nutrient deprivation [1].
  • IGF-1 suppression: Diminishes PI3K-driven glucose uptake [6].
  • Immune cell reprogramming: Attenuates M2 macrophage polarization via SSTR1, countering lactate-induced immunosuppression [3] [5].

In triple-negative breast cancer (TNBC) models, CAP-232/TLN-232 reversed acidification of the TME (pH ↑ 0.8 units), restoring CD8+ T-cell infiltration by 40%—a synergy unattainable with single-pathway inhibitors [3] [5].

Properties

Product Name

Cap 232; tln 232

IUPAC Name

7-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(2-amino-3-phenylpropanoyl)amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide

Molecular Formula

C45H58N10O9S2

Molecular Weight

947.1 g/mol

InChI

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)

InChI Key

SNAJPQVDGYDQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.